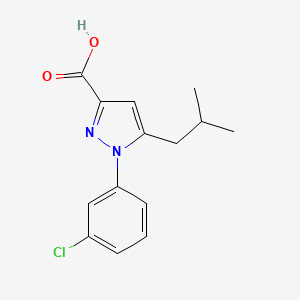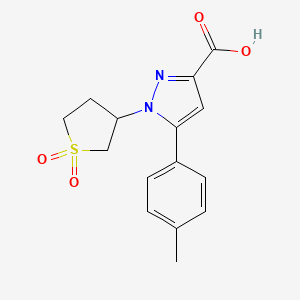
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate
Overview
Description
“Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate” is also known as Cyhalofop-butyl . It is an aryloxyphenoxypropionate herbicide . The empirical formula is C20H20FNO4 and the molecular weight is 357.38 .
Synthesis Analysis
Cyhalofop-butyl was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) . The optimum conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .Molecular Structure Analysis
The molecular structure of Cyhalofop-butyl is represented by the empirical formula C20H20FNO4 . The molecular weight is 357.38 .Chemical Reactions Analysis
The synthesis of Cyhalofop-butyl involves a chemoenzymatic route that includes an enantioselective transesterification process . This process is mediated by Candida antarctica lipase B (Novozym 435) .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyhalofop-butyl include a molecular weight of 357.38 . It has a low aqueous solubility and is non-volatile .Scientific Research Applications
Chemoenzymatic Synthesis
“Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate”, also known as cyhalofop-butyl (CyB), can be synthesized through a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
Herbicidal Properties
Cyhalofop-butyl is an aryloxyphenoxypropionate herbicide that was listed in 1992 for its excellent herbicidal properties and low toxicity . It is a selective post-emergence herbicide that eliminates nearly all Echinochloa species .
Enantioselectivity
The only effective type of CyB is the ®-isomer . This highlights the importance of enantioselectivity in the synthesis of CyB.
Lipase-Mediated Transesterification
A lipase-mediated transesterification approach combined with chemical synthesis of adequate intermediates has been reported for the total synthesis of ®-CyB .
Selectivity in Rice
Studies have shown that the basis of rice tolerance to CyB is a lack of esterase functionality, a reduced absorption through the cuticle, and an increase in cyhalofop acid metabolism .
Phase Transfer Catalyst in Synthesis
Application of phase transfer catalyst has been reported in the synthesis of Cyhalofop-butyl .
Mechanism of Action
Target of Action
The primary target of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis and lipid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
Cyhalofop-butyl acts by inhibiting the biosynthesis of ACCase . This inhibition disrupts the normal metabolic processes in the target organisms, leading to a cessation of growth and eventual death .
Biochemical Pathways
The inhibition of ACCase by Cyhalofop-butyl affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell division and growth, leading to the death of the target organisms .
Result of Action
Upon absorption through the leaves, Cyhalofop-butyl immediately stops weed growth . The most recent leaves become necrotic within a week, and death occurs within 2-3 weeks depending on the weather and the size of the weeds .
Action Environment
Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. It is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees .
Safety and Hazards
Cyhalofop-butyl is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861269 | |
| Record name | Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)




![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)
